2-(2-methylpropyl)-1,3-thiazole-5-carbaldehyde
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Overview
Description
2-(2-methylpropyl)-1,3-thiazole-5-carbaldehyde is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 2-methylpropyl group attached to the thiazole ring and an aldehyde functional group at the 5-position. It is known for its distinctive aroma and is often used in flavor and fragrance industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylpropyl)-1,3-thiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-methylpropan-1-amine with phenylisothiocyanate to form 1-(2-methylpropyl)-3-phenylthiourea. This intermediate is then cyclized using sodium acetate and chloroacetic acid to yield the desired thiazole compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-methylpropyl)-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 4-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 2-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid.
Reduction: 2-(2-methylpropyl)-1,3-thiazole-5-methanol.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
2-(2-methylpropyl)-1,3-thiazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the flavor and fragrance industry due to its aromatic properties.
Mechanism of Action
The mechanism of action of 2-(2-methylpropyl)-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The thiazole ring can also participate in π-π interactions with aromatic residues in proteins, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
2-methylpropan-1-ol: An alcohol with a similar 2-methylpropyl group but lacks the thiazole ring and aldehyde group.
2-methylpropene: A hydrocarbon with a similar 2-methylpropyl group but lacks the thiazole ring and aldehyde group.
1,3-thiazole-5-carbaldehyde: A thiazole compound with an aldehyde group but lacks the 2-methylpropyl group.
Uniqueness
2-(2-methylpropyl)-1,3-thiazole-5-carbaldehyde is unique due to the combination of its thiazole ring, 2-methylpropyl group, and aldehyde functional group. This combination imparts distinctive chemical reactivity and biological activity, making it valuable in various applications.
Properties
CAS No. |
1248167-68-1 |
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Molecular Formula |
C8H11NOS |
Molecular Weight |
169.25 g/mol |
IUPAC Name |
2-(2-methylpropyl)-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C8H11NOS/c1-6(2)3-8-9-4-7(5-10)11-8/h4-6H,3H2,1-2H3 |
InChI Key |
XUPKKEPKKCJOBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC=C(S1)C=O |
Purity |
65 |
Origin of Product |
United States |
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